molecular formula C16H17N3O3 B13469077 3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B13469077
M. Wt: 299.32 g/mol
InChI Key: NZCOJZREXMDJHW-UHFFFAOYSA-N
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Description

3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes azetidine, isoindoline, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The isoindoline ring can be synthesized via a Pd-catalyzed cross-coupling reaction . The final step involves the formation of the piperidine-2,6-dione ring through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . These actions are mediated through specific signaling pathways that are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives

Uniqueness

What sets 3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione apart is its unique combination of azetidine, isoindoline, and piperidine rings, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-[7-(azetidin-3-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C16H17N3O3/c20-14-5-4-13(15(21)18-14)19-8-12-10(9-6-17-7-9)2-1-3-11(12)16(19)22/h1-3,9,13,17H,4-8H2,(H,18,20,21)

InChI Key

NZCOJZREXMDJHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C4CNC4

Origin of Product

United States

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